molecular formula C7H7ClN2O2 B1316219 Methyl 2-amino-5-chloronicotinate CAS No. 50735-33-6

Methyl 2-amino-5-chloronicotinate

Cat. No. B1316219
Key on ui cas rn: 50735-33-6
M. Wt: 186.59 g/mol
InChI Key: PEYKGXOKTQNWCI-UHFFFAOYSA-N
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Patent
US08017616B2

Procedure details

Performed in duplicate on identical scales in two pressure vessels, methyl 2,5-dichloronicotinate (4.5 g, 22 mmol) was dissolved in ammonia solution (250 mL, 0.5 M in 1,4-dioxane; 0.125 mol). The pressure vessels were sealed and heated at (85±5) ° C. for 9 days. The two reaction mixtures were allowed to cool to room temperature, then combined and concentrated under reduced pressure to yield a white solid. Dissolution of the solid in 1:1 acetone-MeOH (˜500 mL), followed by adsorption onto silica gel (25 g) and then purification by flash column chromatography (25:10:1 hexane-CH2Cl2-Et2O), gave 6.08 g (75%) of methyl 2-amino-5-chloronicotinate.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 85±5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetone MeOH
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[NH3:13]>CC(C)=O.CO>[NH2:13][C:2]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=N1)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
N
Step Two
Name
( 85±5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
acetone MeOH
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C.CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure vessels were sealed
CUSTOM
Type
CUSTOM
Details
The two reaction mixtures
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
purification by flash column chromatography (25:10:1 hexane-CH2Cl2-Et2O)

Outcomes

Product
Details
Reaction Time
9 d
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.08 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 148.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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